N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
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Description
Scientific Research Applications
Molecular Modeling and Pharmacological Evaluation
1,3,4-Thiadiazoles, including compounds similar to N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide, have been explored in scientific research for their potential as anti-inflammatory and analgesic agents. A study by Shkair et al. (2016) demonstrated that specific 1,3,4-thiadiazole derivatives exhibit significant in vitro anti-inflammatory and analgesic activities, with some compounds showing activity comparable to known drugs like ibuprofen. The study also utilized structure-based drug design to investigate the mechanism of action against the COX-2 enzyme (Shkair et al., 2016).
Synthesis and Biological Evaluation
Another area of interest is the synthesis and biological evaluation of derivatives of 1,3,4-thiadiazole. A study by Kaur et al. (2012) synthesized various derivatives and screened them for antipsychotic and anticonvulsant activities, highlighting the broad spectrum of potential pharmacological applications of these compounds (Kaur et al., 2012).
Synthesis Methodologies
Research into efficient synthesis methods for thiadiazole derivatives is also significant. Mariappan et al. (2016) reported a metal-free approach for synthesizing 3-substituted-5-arylamino-1,2,4-thiadiazoles, emphasizing the importance of developing novel synthesis techniques for these compounds (Mariappan et al., 2016).
Glutaminase Inhibition
The role of 1,3,4-thiadiazole derivatives in inhibiting key enzymes like glutaminase has been studied. Shukla et al. (2012) evaluated derivatives of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide as glutaminase inhibitors, revealing their potential in cancer therapy (Shukla et al., 2012).
properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-9(2)12(20)16-13-17-18-14(22-13)21-8-11(19)15-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKZOYYTKATMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide |
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